molecular formula C5H8O4 B1445692 3-(Hydroxymethyl)oxetane-3-carboxylic acid CAS No. 1379325-60-6

3-(Hydroxymethyl)oxetane-3-carboxylic acid

Cat. No. B1445692
M. Wt: 132.11 g/mol
InChI Key: OBAXXYDVDRRLAY-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)oxetane-3-carboxylic acid is a chemical compound with the CAS Number: 1379325-60-6 . It has a molecular weight of 132.12 . It is stored at a temperature of 4°C and is available in powder form . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

The synthesis of oxetane derivatives has been a subject of numerous studies . The methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . The synthesis of new oxetane derivatives has been driven by their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .


Molecular Structure Analysis

The IUPAC name of this compound is 3-(hydroxymethyl)-3-oxetanecarboxylic acid . The InChI code is 1S/C5H8O4/c6-1-5(4(7)8)2-9-3-5/h6H,1-3H2,(H,7,8) .


Chemical Reactions Analysis

The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .


Physical And Chemical Properties Analysis

3-(Hydroxymethyl)oxetane-3-carboxylic acid is a powder that is stored at a temperature of 4°C . It has a molecular weight of 132.12 .

Scientific Research Applications

Bioisosteres in Medicinal Chemistry

3-(Hydroxymethyl)oxetane-3-carboxylic acid and related oxetane structures have been evaluated as potential bioisosteres for the carboxylic acid functional group in medicinal chemistry. These compounds, including oxetan-3-ol and thietan-3-ol, have been synthesized and assessed for their physicochemical properties and potential as isosteric replacements in drug molecules (Lassalas et al., 2017).

Synthesis of Antibiotic Analogues

Oxetane derivatives have been utilized in the synthesis of methyl and hydroxymethyl analogues of the antibiotic oxetin. These compounds were derived from d-xylose, demonstrating the versatile synthetic applications of oxetane rings in creating analogues of naturally occurring substances (Jenkinson, Harris, & Fleet, 2004).

Development of UV-Curable Formulations

3-(Hydroxymethyl)oxetane-3-carboxylic acid derivatives, specifically 3-ethyl-3-(hydroxymethyl)oxetane, have been studied for their potential in cationic UV-curable formulations. These derivatives show promise in applications as reactive diluents or binders in various industrial contexts (Annby, Ek, & Rehnberg, 2001).

Polymer Synthesis and Characterization

The compound has been instrumental in the synthesis of hyperbranched aliphatic polyethers via cationic ring-opening polymerization. This process yielded polymers with a high degree of branching, useful in diverse industrial applications (Magnusson, Malmström, & Hult, 1999; 2001). (Magnusson, Malmström, & Hult, 2001).

Synthesis of Stereoisomers

Efficient synthetic routes have been developed for the creation of all four stereoisomers of oxetin, a 3-amino-2-oxetanecarboxylic acid, using the oxetane core. This showcases the compound's utility in creating structurally diverse molecules (Kassir et al., 2016).

Biotechnological Production

Oxetane derivatives have been explored in biotechnological production, highlighting their role as building blocks in organic synthesis. The focus on "green" conditions in their production emphasizes their potential in sustainable chemical processes (Aurich et al., 2012).

Catalytic Reactions and Novel Polymers

The compound has been involved in catalytic reactions with various reagents, leading to the synthesis of novel polymers. These reactions are significant for advancing materials science and polymer chemistry (Kudo & Nishikubo, 2007).

Development of Biomedical Materials

3-(Hydroxymethyl)oxetane-3-carboxylic acid derivatives have been used in the synthesis of functional polyesters tailored for biomedical applications, such as drug delivery and tissue engineering (Cerbai, Solaro, & Chiellini, 2008).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(hydroxymethyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-1-5(4(7)8)2-9-3-5/h6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAXXYDVDRRLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)oxetane-3-carboxylic acid

CAS RN

1379325-60-6
Record name 3-(hydroxymethyl)oxetane-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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